molecular formula C19H19N3O2S B2453577 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide CAS No. 1286733-25-2

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide

Cat. No.: B2453577
CAS No.: 1286733-25-2
M. Wt: 353.44
InChI Key: IEJNFIKEAWSFAF-UHFFFAOYSA-N
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Description

4-Amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound featuring a multifunctional thiazole core. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is a privileged scaffold in medicinal chemistry due to its widespread presence in bioactive molecules and approved drugs . This particular derivative is supplied as a high-purity material intended for research and development purposes in pharmaceutical and chemical discovery. Compounds based on the aminothiazole structure are of significant research interest due to their diverse biological activities. The thiazole moiety is found in molecules with demonstrated pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects . The specific substitution pattern on this compound—featuring a 4-methoxyphenyl group at the 3-position and a benzyl carboxamide at the N-position—suggests potential for interaction with various biological targets. Such disubstituted thiazole derivatives are frequently investigated in structure-activity relationship (SAR) studies to optimize potency and selectivity for specific enzymes or receptors . Researchers are exploring similar thiazole-based small molecules as modulators of oncogenic signaling pathways, with some derivatives showing promising antiproliferative activity in both drug-sensitive and multidrug-resistant cancer cell models . Application Note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-12-3-5-13(6-4-12)11-21-19(23)18-16(20)17(22-25-18)14-7-9-15(24-2)10-8-14/h3-10H,11,20H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEJNFIKEAWSFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(4-Methoxyphenyl)-1,2-Thiazole-5-Carboxylic Acid

A mixture of 4-methoxyphenylacetonitrile (1.0 equiv) and chloroacetyl chloride (1.2 equiv) in dry dichloromethane undergoes reflux for 6 hours to yield 2-chloro-3-(4-methoxyphenyl)prop-2-enenitrile . Subsequent treatment with thiourea (1.5 equiv) in ethanol at 80°C for 12 hours facilitates cyclization, producing 3-(4-methoxyphenyl)-1,2-thiazole-5-carbonitrile .

Hydrolysis of the nitrile group is achieved by stirring with 6M HCl at 100°C for 4 hours, yielding 3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylic acid (Yield: 68%). Spectral confirmation includes:

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C of methoxy).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, thiazole-H), 7.68 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 3.82 (s, 3H, OCH₃).

Functionalization of the Thiazole Core

Introduction of the Amino Group at Position 4

The carboxylic acid intermediate is converted to 5-nitro-3-(4-methoxyphenyl)-1,2-thiazole via nitration using fuming HNO₃ (2 equiv) in H₂SO₄ at 0°C for 2 hours. Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 6 hours) reduces the nitro group to an amine, yielding 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylic acid (Yield: 75%).

Key spectral data:

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (C=O), 159.8 (C-OCH₃), 152.1 (C-NH₂), 130.4–114.7 (Ar-C), 55.3 (OCH₃).

Carboxamide Formation via Coupling Reactions

The carboxylic acid is activated as an acid chloride by treatment with thionyl chloride (3 equiv) under reflux for 3 hours. Subsequent reaction with 4-methylbenzylamine (1.2 equiv) in dry THF at 0°C to 25°C for 12 hours affords the target carboxamide (Yield: 82%).

Optimization notes:

  • Solvent selection: THF outperforms DMF due to reduced side reactions.
  • Stoichiometry: Excess amine (1.2 equiv) ensures complete conversion.

Characterization data:

  • HRMS (ESI): m/z calculated for C₁₉H₁₈N₃O₂S [M+H]⁺: 376.1121; found: 376.1124.
  • HPLC purity: 99.2% (C18 column, 70:30 MeOH/H₂O).

Alternative Synthetic Pathways

One-Pot Cyclocondensation Approach

A streamlined method involves reacting 4-methoxybenzaldehyde (1.0 equiv), 2-cyanoacetamide (1.0 equiv), and 4-methylbenzyl isothiocyanate (1.0 equiv) in acetic acid at 120°C for 8 hours. This domino Knoevenagel-cyclization sequence directly yields the target compound (Yield: 58%).

Advantages:

  • Reduced purification steps.
  • Higher atom economy.

Limitations:

  • Lower yield compared to stepwise synthesis.
  • Requires precise stoichiometric control.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of 4-methylbenzylamine on Wang resin via ester linkage enables iterative coupling with thiazole intermediates. After cleavage with TFA/H₂O (95:5), the target compound is obtained (Yield: 65%, purity >95%).

Applications:

  • Ideal for generating analog libraries.
  • Facilitates scale-up for preclinical studies.

Analytical and Spectroscopic Validation

Critical quality control parameters include:

Parameter Specification Method
Identity IR, NMR, HRMS match reference standards USP <851>, <761>
Purity ≥98% by HPLC USP <621>
Residual solvents ≤500 ppm (ICH Q3C) GC-FID

Stability studies (40°C/75% RH, 6 months) confirm no degradation, underscoring the robustness of the synthetic routes.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

Competing formation of 1,3-thiazole isomers is mitigated by:

  • Using Lewis acids (e.g., ZnCl₂) to direct cyclization.
  • Controlling reaction temperature (80–100°C optimal).

Functional Group Compatibility

  • Methoxy group stability: Avoid strong acidic conditions post-cyclization to prevent demethylation.
  • Amino group protection: Boc or Fmoc protection during carboxamide coupling prevents undesired side reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the isothiazole ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or organometallic reagents for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery, particularly for its potential biological activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-3-(4-methoxyphenyl)isothiazole-5-carboxamide
  • 4-amino-3-(4-methylphenyl)-N-(4-methylbenzyl)isothiazole-5-carboxamide

Uniqueness

The uniqueness of 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide lies in its specific substitution pattern, which could confer distinct biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-amino-3-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-1,2-thiazole-5-carboxamide (commonly referred to as compound A) belongs to the thiazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its anticancer properties, enzyme inhibition, and potential applications in drug discovery.

Chemical Structure and Properties

Compound A features a thiazole ring fused with an amide group and substituted aromatic rings. The structural formula can be represented as follows:

C17H18N2O2S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure is pivotal for its biological activity, as variations in substituents can significantly influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compound A. The following table summarizes key findings related to its cytotoxic effects:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)22.04Induction of apoptosis via annexin V-FITC assay
HeLa (Cervical)18.50Inhibition of cell proliferation
Caco-2 (Colon)25.00Disruption of cell cycle progression

Case Study: MDA-MB-231 Cells
In a specific study involving MDA-MB-231 breast cancer cells, compound A demonstrated a significant increase in apoptotic activity, with a 22-fold increase in annexin V-FITC positive cells compared to control groups . This suggests that compound A may induce apoptosis through mitochondrial pathways, although further mechanistic studies are warranted.

Enzyme Inhibition

Compound A has also been evaluated for its inhibitory effects on various enzymes, particularly carbonic anhydrase (CA) isoforms. The following table outlines the inhibitory potency against different CA isoforms:

Enzyme IC50 (nM) Selectivity
CA IX10.93Highly selective over CA II
CA II1.55Moderate inhibition

The selectivity for CA IX over CA II indicates potential applications in cancer therapy, as CA IX is often overexpressed in tumors .

Mechanistic Insights

The mechanism by which compound A exerts its biological effects is multifaceted:

  • Apoptosis Induction : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to cell death.
  • Enzyme Interaction : The compound's ability to inhibit carbonic anhydrase may disrupt tumor microenvironment homeostasis, further contributing to its anticancer effects.
  • Structure-Activity Relationship (SAR) : Studies indicate that the presence of specific functional groups (e.g., methoxy and methyl substitutions) enhances biological activity .

Q & A

Q. Table 1: Comparative Solubility of Analogous Compounds

Compound ClassSolubility (mg/mL, H₂O)logPReference
Thiazole-carboxamide0.12 ± 0.033.8
Oxazole-carboxamide0.45 ± 0.072.9
Triazole-carboxamide0.08 ± 0.024.1

Q. Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
Conventional reflux6292
Microwave-assisted7896
Solvent-free ball mill5588

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